N-[6-methyl-4-phenyl-2-(trifluoromethyl)quinolin-8-yl]acetamide
Description
N-[6-methyl-4-phenyl-2-(trifluoromethyl)quinolin-8-yl]acetamide is a complex organic compound characterized by its unique quinoline structure substituted with a trifluoromethyl group
Properties
Molecular Formula |
C19H15F3N2O |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
N-[6-methyl-4-phenyl-2-(trifluoromethyl)quinolin-8-yl]acetamide |
InChI |
InChI=1S/C19H15F3N2O/c1-11-8-15-14(13-6-4-3-5-7-13)10-17(19(20,21)22)24-18(15)16(9-11)23-12(2)25/h3-10H,1-2H3,(H,23,25) |
InChI Key |
UGCAOCGYROKGHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)NC(=O)C)N=C(C=C2C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[6-methyl-4-phenyl-2-(trifluoromethyl)quinolin-8-yl]acetamide typically involves multi-step organic reactions. . The final step involves acylation to introduce the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: N-[6-methyl-4-phenyl-2-(trifluoromethyl)quinolin-8-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be employed to modify the quinoline core or the acetamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
N-[6-methyl-4-phenyl-2-(trifluoromethyl)quinolin-8-yl]acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[6-methyl-4-phenyl-2-(trifluoromethyl)quinolin-8-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use in organic synthesis and as a reagent in various chemical reactions.
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide: Another compound with a trifluoromethyl group, used in medicinal chemistry.
Uniqueness: N-[6-methyl-4-phenyl-2-(trifluoromethyl)quinolin-8-yl]acetamide is unique due to its specific quinoline structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
